Merestinib 二盐酸盐
描述
Merestinib dihydrochloride is an experimental cancer drug in development by Eli Lilly . It is a small molecule inhibitor of MET and several other receptor tyrosine kinases such as MST1R, FLT3, AXL, MERTK, TEK, ROS1, NTRK1/2/3, and DDR1/2 . This compound belongs to the class of organic compounds known as aromatic anilides .
Molecular Structure Analysis
The molecular formula of Merestinib dihydrochloride is C30H24Cl2F2N6O3 . The exact mass is 624.13 and the molecular weight is 625.460 .
Chemical Reactions Analysis
Merestinib has been extensively characterized in a wide range of preclinical tumor xenograft models and shown to potently inhibit MET driven and non-MET driven tumor growth . In addition to its direct antitumor activity, merestinib inhibits angiogenesis .
Physical And Chemical Properties Analysis
Merestinib dihydrochloride has a molecular weight of 625.45 . It is stable if stored as directed and should be protected from light and heat .
科学研究应用
1. 神经营养受体酪氨酸激酶的抑制
Merestinib 被认为是一种口服多激酶抑制剂,靶向各种癌激酶,包括 MET、AXL、RON 和 MKNK1/2。研究发现它能有效抑制神经营养受体酪氨酸激酶 (NTRK1/2/3),这些激酶是由于染色体重排导致 NTRK 融合的肿瘤中的致癌驱动因素。Merestinib 的这一特性使其成为治疗具有 NTRK 融合的肿瘤的潜在候选药物,并且在携带 NTRK 基因融合的体内癌症模型中显示出显着的肿瘤生长抑制 (Konicek 等人,2018)。
2. 急性髓细胞性白血病中的抗白血病作用
Merestinib 在治疗急性髓细胞性白血病 (AML) 方面显示出前景,通过靶向丝裂原活化蛋白激酶相互作用蛋白激酶 (Mnks)。抑制 Mnk1/2 诱导的 eIF4E 磷酸化代表了 AML 治疗的一种独特方法。Merestinib 能有效阻断 AML 细胞中的 eIF4E 磷酸化,并在体外和体内抑制原始白血病祖细胞,支持其在 AML 治疗中的潜在临床开发 (Kościuczuk 等人,2016)。
3. 抗血管生成特性
Merestinib 还具有抗血管生成特性。研究表明它能抑制各种临床前肿瘤异种移植模型中的血管生成。它对血管生成的影响并不完全是由 MET 抑制驱动的,因为它抑制血管生成依赖性和非依赖性内皮细胞形成。这些特性为其在联合治疗中的临床评估提供了理论依据,特别是与 ramucirumab 联合使用 (Bodenmiller 等人,2017)。
4. 靶向癌症治疗中的 MET
Merestinib 也是一种 II 型 MET 激酶抑制剂。研究表明它在抑制 MET 驱动的肿瘤生长方面有效。例如,在 Hs746t 胃癌细胞系中,merestinib 显示出显着的肿瘤消退,支持其在 MET 外显子 14 跳跃突变患者中的临床评估,并作为对 I 型 MET 抑制剂治疗进展的患者的潜在治疗选择 (Yan 等人,2017)。
安全和危害
未来方向
属性
IUPAC Name |
N-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNNMGUBHQQLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Merestinib dihydrochloride | |
CAS RN |
1206801-37-7 | |
Record name | Merestinib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206801377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MERESTINIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33F79TLF60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。